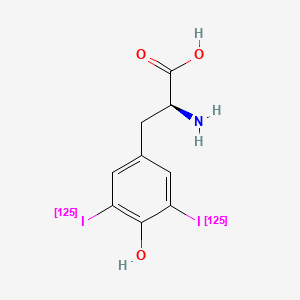

Diotyrosine I-125

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: : Diotyrosin kann durch die enzymkatalysierte Oxidation von Tyrosin synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Enzymen wie Myeloperoxidase oder Cytochrom-P450-Enzymen wie CYP56A1. Die Reaktion erfolgt typischerweise unter oxidativen Bedingungen, oft unter Verwendung von Wasserstoffperoxid als Oxidationsmittel.

Industrielle Produktionsmethoden: : Die industrielle Produktion von Diotyrosin umfasst ein dreistufiges chromatographisches Verfahren. Dies beinhaltet DEAE-Cellulose-Chromatographie in einem Borsäure-Natriumborat-Puffer, gefolgt von zweidimensionaler pH-abhängiger Chromatographie auf BioGel P-2 und schließlich Affinitätschromatographie unter Verwendung von immobilisierter Phenylborsäure.

Eigenschaften

CAS-Nummer |

65214-01-9 |

|---|---|

Molekularformel |

C9H9I2NO3 |

Molekulargewicht |

428.98 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2 |

InChI-Schlüssel |

NYPYHUZRZVSYKL-CQGJRLFOSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Diotyrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. This process involves the use of enzymes such as myeloperoxidase or cytochrome P450 enzymes like CYP56A1 . The reaction typically occurs under oxidative conditions, often involving hydrogen peroxide as the oxidizing agent .

Industrial Production Methods: : Industrial production of diotyrosine involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and finally, affinity chromatography using immobilized phenylboronic acid .

Analyse Chemischer Reaktionen

Reaktionstypen: : Diotyrosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Bildung von Diotyrosin selbst ist ein oxidativer Prozess.

Komplexbildung: Diotyrosin kann aufgrund seines 2,2′-Biphenol-Strukturmotivs Komplexe mit Borat bilden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid wird üblicherweise verwendet.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Diotyrosin übt seine Wirkungen hauptsächlich durch seine strukturelle Ähnlichkeit mit Tyrosin und seine Fähigkeit zur Bildung von Quervernetzungen in Proteinen aus. Es kann die Schilddrüsenhormon-Signalgebung stören, indem es die Bindung des Schilddrüsenhormons an seine Rezeptoren hemmt und so die durch den Schilddrüsenhormonrezeptor vermittelte transkriptionelle Aktivierung unterdrückt. Diese Hemmung beeinflusst verschiedene zelluläre Signalwege, darunter den PI3k/Akt/MAPK-Signalweg.

Wirkmechanismus

Diotyrosine exerts its effects primarily through its structural similarity to tyrosine and its ability to form crosslinks in proteins. It can disrupt thyroid hormone signaling by inhibiting the binding of thyroid hormone to its receptors, thereby suppressing thyroid hormone receptor-mediated transcriptional activation . This inhibition affects various cellular pathways, including the PI3k/Akt/MAPK pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tyrosin: Die Ausgangsaminoäure, von der Diotyrosin abgeleitet ist.

Diiodotyrosin: Eine weitere iodierte Form von Tyrosin, die an der Schilddrüsenhormon-Synthese beteiligt ist.

Einzigartigkeit: : Diotyrosin ist einzigartig aufgrund seiner Fähigkeit, Quervernetzungen in Proteinen zu bilden, was kein Merkmal von Tyrosin oder Diiodotyrosin ist. Diese Quervernetzungsfähigkeit macht es zu einem wertvollen Biomarker für oxidativen Stress und zu einem Werkzeug zur Untersuchung von Protein-Protein-Interaktionen .

Q & A

Q. What are the critical safety protocols for handling and storing Diotyrosine I-125 in laboratory settings?

Diotyrosine I-125 requires stringent safety measures due to its volatile nature and thyroid-targeting radioactivity. Key protocols include:

- Conducting iodinations in certified fume hoods with HEPA filtration to minimize airborne contamination .

- Using double-gloved PPE and thyroid shielding during handling.

- Storing I-125 in airtight, lead-shielded containers to reduce radiation exposure.

- Regularly monitoring lab surfaces with Geiger counters to detect contamination .

- Prohibiting food/drink in the workspace and enforcing strict decontamination procedures post-experiment.

Q. How can researchers design reproducible receptor-binding assays using Diotyrosine I-125-labeled ligands?

- Ligand Preparation : Use fresh Diotyrosine I-125 conjugates to avoid degradation (e.g., LDL preparations are unstable; plan experiments promptly after synthesis) .

- Binding Conditions : Optimize buffer pH (e.g., 7.4 for macrophage receptor studies) and temperature (4°C for equilibrium binding).

- Control Groups : Include non-radioactive competitors (e.g., excess unlabeled Ox-LDL) to validate specificity .

- Data Normalization : Express binding as counts per minute (CPM) normalized to total protein or cell count.

Q. What methodologies ensure high radiochemical purity in Diotyrosine I-125 synthesis?

- Iodination Techniques : Use chloramine-T or Iodogen methods under inert gas to minimize oxidation byproducts .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to separate free I-125 from conjugated products.

- Quality Control : Validate purity via radio-TLC or HPLC with gamma-detection, targeting >95% radiochemical purity .

Advanced Research Questions

Q. How can iodination efficiency of Diotyrosine I-125 be optimized while mitigating radiolysis?

- Reaction Parameters : Reduce exposure to light and oxygen (use argon-purged vials) to prevent radiolytic degradation .

- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to scavenge free radicals.

- Dose Calibration : Use lower specific activity (e.g., 0.5 mCi/µg) to minimize self-irradiation damage .

- Kinetic Monitoring : Track incorporation efficiency hourly via radio-TLC to identify optimal reaction duration.

Q. How to resolve discrepancies in excretion kinetics data from Diotyrosine I-125 tracer studies?

- Modeling Approaches : Fit data to first-order excretion models (rate constants: 1.5–3.5 day⁻¹) and compare Akaike Information Criterion (AIC) values to select the best-fit model .

- Controlled Variables : Standardize animal models (e.g., rabbit vs. rodent) and dietary iodine intake to reduce interspecies variability.

- Validation : Cross-check urinary vs. fecal excretion routes using gamma-counting of homogenized samples .

Q. What strategies integrate Monte Carlo simulations into radiation safety assessments for Diotyrosine I-125 experiments?

- Geometric Modeling : Replicate experimental setups (e.g., seed placement in brachytherapy phantoms) using software like MCNP or GEANT4 .

- Dose Rate Mapping : Simulate ambient dose rates at varying distances (e.g., 1–100 cm) to identify safe handling zones.

- Experimental Validation : Compare simulated results with physical dosimetry (e.g., TLD measurements) to refine models .

Methodological Considerations for Data Reliability

- Reproducibility : Document experimental parameters (e.g., buffer composition, incubation times) in supplemental materials for peer replication .

- Statistical Rigor : Use ANOVA or mixed-effects models to analyze variance across technical and biological replicates .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-dependent vs. time-dependent excretion patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.